molecular formula C6H3ClN2 B017897 3-Chloro-4-cyanopyridine CAS No. 68325-15-5

3-Chloro-4-cyanopyridine

Cat. No.: B017897
CAS No.: 68325-15-5
M. Wt: 138.55 g/mol
InChI Key: JLLJPPBGJVCFGG-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Chemistry and its Significance in Contemporary Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. researchgate.net This nitrogen atom imparts a set of unique chemical properties, including basicity and a dipole moment, that distinguish it from benzene and make it a cornerstone of heterocyclic chemistry. researchgate.net The pyridine scaffold is a prevalent feature in a vast array of naturally occurring compounds, including alkaloids and vitamins, as well as in a multitude of synthetic molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comjubilantingrevia.com

The reactivity of the pyridine ring is characterized by a lower susceptibility to electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. researchgate.net Conversely, it is more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. cymitquimica.com This distinct reactivity profile, coupled with the ability to functionalize the ring at various positions, makes pyridine and its derivatives exceptionally versatile platforms for the design and synthesis of new chemical entities. cymitquimica.com In medicinal chemistry, the incorporation of a pyridine ring can enhance the pharmacological properties of a drug candidate, such as improving water solubility and bioavailability. cymitquimica.com

Positioning of 3-Chloro-4-cyanopyridine within Substituted Pyridine Research

Within the broad family of substituted pyridines, this compound (also known as 3-chloroisonicotinonitrile) occupies a position of strategic importance. Its structure, featuring a chlorine atom at the 3-position and a cyano group at the 4-position, provides two distinct and reactive handles for further chemical modification. chemscene.comchemicalbook.com The electron-withdrawing nature of both the chloro and cyano groups influences the reactivity of the pyridine ring, making it a valuable and versatile intermediate in organic synthesis. chemscene.com

The presence of the chlorine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions. chemscene.com This enables the introduction of a wide range of functional groups at the 3-position. Simultaneously, the cyano group can be subjected to various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility. google.com This dual functionality distinguishes this compound from many other monosubstituted or differently disubstituted pyridines, offering a more intricate and controlled pathway for the construction of highly functionalized target molecules. Its utility is particularly noted in the synthesis of complex heterocyclic systems and as a key intermediate in the preparation of active pharmaceutical ingredients and agrochemicals. chemimpex.comchemscene.com

Historical Context of this compound in Synthetic Organic Chemistry

Early methods for the synthesis of cyanopyridines often involved the direct cyanation of pyridine or its derivatives. acs.org Over time, more refined and regioselective methods have been developed. For this compound, several synthetic routes have been reported, often starting from readily available precursors. One common approach involves the chlorination and subsequent cyanation of pyridine derivatives. For instance, methods starting from 4-cyanopyridine-N-oxide using reagents like phosphorus oxychloride and phosphorus pentachloride have been described. nih.gov Another route involves the directed ortho-metalation of 4-cyanopyridine (B195900) followed by reaction with a chlorine source. nih.gov The availability of these synthetic pathways has made this compound an accessible and valuable tool for synthetic chemists.

Research Trajectories and Future Outlook for this compound Studies

The future of research involving this compound appears to be expanding into new and innovative areas beyond its established role in medicinal and agrochemical synthesis. One exciting and emerging application is in the field of materials science, specifically in the development of nonaqueous redox flow batteries. acs.org Researchers have investigated cyanopyridines as potential anolytes, and derivatives of 3-cyanopyridine (B1664610) have shown promise in this regard. acs.org Theoretical and experimental studies suggest that modifying the 3-cyanopyridine structure can lead to anolytes with extremely low reduction potentials and improved stability, which are critical parameters for high-performance batteries. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃ClN₂ chemscene.comchemicalbook.com
Molecular Weight138.55 g/mol chemscene.comchemicalbook.com
AppearancePale yellow solid chemscene.com
Melting Point71-73 °C nih.gov
Boiling Point233.3 ± 20.0 °C (Predicted) nih.gov
pKa-0.41 ± 0.18 (Predicted) chemscene.com
CAS Number68325-15-5 chemscene.comchemicalbook.com

Table 2: Selected Research Applications of this compound

Application AreaSynthesized Compound ClassSpecific ExampleResearch FocusReference
Medicinal ChemistryKinase InhibitorsPim-1 Kinase InhibitorsDevelopment of novel anticancer agents. researchgate.net
Medicinal ChemistryKinase InhibitorsEGFR InhibitorsTargeting cancer cell lines like A549 and PC3. rsc.org
Medicinal ChemistryKinase InhibitorsPDGF Receptor Tyrosine Kinase InhibitorsExploration of new therapeutic agents for cancer. nih.gov
Materials ScienceRedox Flow BatteriesFunctionalized CyanopyridinesDevelopment of high-performance anolytes for energy storage. acs.org
Organic SynthesisHeterocyclic CompoundsThieno[2,3-b]pyridinesSynthesis of fused heterocyclic systems. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJPPBGJVCFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443311
Record name 3-Chloro-4-cyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68325-15-5
Record name 3-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-4-carbonitrile
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Synthetic Methodologies and Strategies for 3 Chloro 4 Cyanopyridine

Traditional Synthesis Routes for 3-Chloro-4-cyanopyridine

The classical methods for synthesizing this compound predominantly involve the chlorination of a pyridine (B92270) precursor. Among these, the reaction starting from 4-cyanopyridine (B195900) N-oxide is a well-established route.

Synthesis from 4-Cyanopyridine N-Oxide via Chlorination Reactions

A primary traditional method for preparing this compound involves the chlorination of 4-cyanopyridine N-oxide. This substrate, upon reaction with specific chlorinating agents, undergoes substitution to yield the desired product.

The reaction of 4-cyanopyridine N-oxide with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a documented method for the synthesis of this compound. researchgate.net This combination of reagents is a potent chlorinating system for heteroaromatic N-oxides. The reaction typically proceeds with good yield, providing a direct route to the 3-chloro substituted product. researchgate.net

A representative procedure involves treating 4-cyanopyridine N-oxide with phosphorus oxychloride and phosphorus pentachloride. The mixture is heated to drive the reaction to completion. After the reaction period, the excess reagents are removed, and the product is isolated and purified.

Interactive Data Table: Reaction Conditions for Synthesis via POCl₃/PCl₅

ParameterValue
Starting Material4-Cyanopyridine N-Oxide
ReagentsPhosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅)
ProductThis compound
Key FeatureUnexpected chlorination at the 3-position

Interestingly, the chlorination of 4-cyanopyridine N-oxide with the POCl₃/PCl₅ system yields this compound, which is in contrast to the expected chlorination at the 2-position often observed in pyridine N-oxide chemistry. researchgate.net This unexpected regioselectivity has led to mechanistic proposals. One interpretation suggests that the reaction mechanism involves a primary attack of a chloride ion at the 4-position of the pyridine ring. researchgate.net This initial step is a key feature that dictates the final position of the chlorine atom. The electron-withdrawing nature of the cyano group at the 4-position significantly influences the electronic distribution within the pyridine ring, directing the incoming nucleophile (chloride) to the 3-position.

Reaction with Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

Alternative Chlorination Reagents and Conditions

In an effort to move towards more environmentally benign processes, alternative chlorinating agents have been explored for the synthesis of chloro-pyridines.

A greener alternative to the use of phosphorus-based chlorinating agents is the utilization of bis(trichloromethyl)carbonate (BTC) in the presence of an organic base. BTC is considered a safer and more environmentally friendly reagent as it avoids the generation of phosphorus-containing waste. google.com This method has been applied to the chlorination of N-oxidized 3-cyanopyridine (B1664610), where BTC, in combination with a substituted amide like N,N-dimethylformamide, generates a Vilsmeier reagent in situ. This reagent then facilitates the electrophilic chlorination. While this specific example is for a different isomer, the principle demonstrates a move towards more sustainable reagents in pyridine chemistry. A patent describes the preparation of 2-chloro-3-cyanopyridine (B134404) from 3-cyanopyridine N-oxide using bis(trichloromethyl)carbonate and an organic base, highlighting the applicability of this reagent system. google.com

Modern and Sustainable Synthetic Approaches

The development of modern synthetic methods focuses on improving the efficiency, safety, and environmental footprint of chemical processes. For the synthesis of this compound and related compounds, this includes the use of greener reagents and the exploration of catalytic systems.

The use of bis(trichloromethyl)carbonate as a chlorinating agent, as mentioned previously, is a prime example of a more sustainable approach compared to traditional methods that employ reagents like POCl₃ and PCl₅, which generate significant amounts of hazardous waste. google.com

Furthermore, the broader field of pyridine synthesis is seeing a shift towards catalytic methods, such as C-H functionalization, which can offer more direct and atom-economical routes to substituted pyridines. nih.gov While specific examples for the direct C-H chlorination of 4-cyanopyridine to form this compound are not prevalent in the searched literature, the general trend in organic synthesis points towards the development of such catalytic transformations. For instance, palladium-catalyzed cyanation of chloropyridines has been explored as a method to introduce the cyano group, representing a modern catalytic approach to the synthesis of cyanopyridines in general. google.com Another green chemistry approach involves multi-component reactions catalyzed by materials like animal bone meal to produce substituted cyanopyridines, showcasing the drive towards eco-friendly synthesis in this area of chemistry. researchgate.net

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize environmental impact. One notable approach involves the use of safer chlorinating agents. For instance, the Vilsmeier-Haack reaction, traditionally used for formylation, has been adapted for the chlorination of N-oxidized 3-cyanopyridine. This method utilizes bis(trichloromethyl) carbonate (BTC) with N,N-dimethylformamide to generate a Vilsmeier reagent in situ, achieving yields of 70–75%. This avoids the use of more hazardous reagents like sulfur dioxide or phosphorus-containing compounds. google.com

Another green approach focuses on the use of environmentally benign and reusable catalysts. For example, animal bone meal, a cost-effective and readily available material, has been successfully used as a catalyst in the multi-component synthesis of substituted cyanopyridines. researchgate.net This method boasts high yields (80–92%) and short reaction times (10–15 minutes), highlighting the potential for developing greener synthetic routes. researchgate.net

Catalytic Methods for Cyanopyridine Synthesis Applicable to this compound

Catalytic methods play a crucial role in the synthesis of cyanopyridines, offering pathways to increased efficiency and selectivity. Palladium-catalyzed cyanation is a prominent technique. One method involves the reaction of a chloropyridine with potassium ferrocyanide using a palladium acetate (B1210297)/potassium carbonate catalyst system. google.com This ligand-free palladium catalysis provides a route to cyanopyridines under relatively mild conditions. google.com

Copper-catalyzed reactions also feature in the synthesis of cyanopyridine derivatives. For instance, copper(I) cyanide is a common reagent for introducing the cyano group onto a pyridine ring through nucleophilic substitution. Furthermore, copper-based catalysts have been employed in multi-component reactions to construct complex cyanopyridine structures. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route for this compound is often a trade-off between yield, selectivity, and practical considerations like cost and environmental impact.

Yield Optimization in this compound Synthesis

Optimizing the yield is a primary goal in any synthetic process. For the synthesis of this compound, various methods have been developed with differing levels of success. A common route involves the cyanation of 3-chloropyridine. Another reported method is the dehydration of 4-chloronicotinamide (B1582929) using phosphoryl trichloride (B1173362) and triethylamine, which has been shown to produce this compound in a high yield of 87.89%. chemicalbook.com

In the broader context of cyanopyridine synthesis, catalytic ammoxidation of 3-methylpyridine (B133936) using a novel catalyst has been reported to achieve molar yields greater than 90%. google.com While not directly applicable to the "chloro" substitution, this demonstrates the potential for high-yield processes in pyridine chemistry.

Table 1: Reported Yields for Cyanopyridine Synthesis Methods

Synthetic MethodStarting MaterialProductReported Yield
Dehydration4-ChloronicotinamideThis compound87.89% chemicalbook.com
Vilsmeier-Haack ChlorinationN-oxidized 3-cyanopyridine2-Chloro-3-cyanopyridine70-75%
Multi-component Reactionβ-ketoesters, arylaldehydes, malononitrile (B47326), alcoholSubstituted cyanopyridines80-92% researchgate.net
Catalytic Ammoxidation3-Methylpyridine3-Cyanopyridine>90% google.com

Regioselectivity Control in Pyridine Halogenation and Cyanation

Controlling the position of substitution (regioselectivity) on the pyridine ring is a significant challenge in the synthesis of molecules like this compound. The inherent electronic properties of the pyridine ring often lead to mixtures of isomers. acs.orgunimi.it

For the halogenation of pyridine N-oxides, a highly regioselective method has been developed to produce 2-halo-substituted pyridines. acs.orgresearchgate.net This process involves the activation of the N-oxide with an electrophile, followed by the addition of a halide. researchgate.net Careful selection of the chlorinating agent, base, and solvent can lead to high regioselectivity. acs.org

Similarly, methods for the selective C3-cyanation of pyridines are being explored. nih.govresearchgate.net One approach involves the in-situ generation of a dihydropyridine (B1217469) intermediate, which then reacts with a cyano electrophile. nih.govresearchgate.net The regioselectivity of this reaction is influenced by a combination of electronic and steric factors. nih.govresearchgate.net

Environmental and Economic Considerations of Different Synthetic Pathways

The environmental and economic viability of a synthetic route are critical factors for industrial applications. Traditional methods for pyridine functionalization often involve harsh reagents and generate significant waste, leading to environmental concerns and increased costs.

Green chemistry approaches, such as the use of reusable catalysts like animal bone meal, offer a more sustainable alternative. researchgate.net Similarly, the use of safer reagents like bis(trichloromethyl) carbonate instead of more hazardous chlorinating agents can reduce the environmental footprint of the synthesis.

Reactivity and Reaction Mechanisms of 3 Chloro 4 Cyanopyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 3-chloro-4-cyanopyridine. The electron-poor nature of the pyridine ring facilitates the addition of nucleophiles, leading to the displacement of leaving groups or reactions involving the cyano moiety.

The chlorine atom at the 3-position serves as a leaving group in nucleophilic substitution reactions. While the 2- and 4-positions are generally more activated towards nucleophilic attack in pyridines, the powerful electron-withdrawing nature of the adjacent cyano group at the 4-position enhances the electrophilicity of the C-3 carbon, making it susceptible to substitution. Studies on analogous polychlorinated cyanopyridines confirm that chlorine atoms at various positions on the ring can be displaced by nucleophiles. For instance, tetrachloro-3-cyanopyridine reacts with anilines and sodium azide (B81097), leading to the replacement of chlorine atoms at the 2-, 4-, and 6-positions researchgate.net. Similarly, other electron-deficient heteroaryl halides have been shown to react smoothly with thiol nucleophiles in the presence of a base like potassium carbonate nih.gov.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile, increasing its reactivity.

Table 1: Representative Nucleophilic Substitution Reactions at C-3 This table is illustrative, based on the known reactivity of related chlorocyanopyridines.

NucleophileReagent(s)Product TypeReference
Amine (e.g., Aniline)Aniline (B41778), Base3-Anilino-4-cyanopyridine researchgate.net
AzideSodium Azide (NaN3)3-Azido-4-cyanopyridine researchgate.netmdpi.com
Thiolate (e.g., R-S-)Thiol (R-SH), Base (e.g., K2CO3)3-(Alkyl/Arylthio)-4-cyanopyridine nih.govbeilstein-journals.org

The cyano group at the 4-position is a versatile functional handle that can undergo several important transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a 3-chloro-pyridine-4-carboxamide or, upon complete hydrolysis, 3-chloropicolinic acid (3-chloro-pyridine-4-carboxylic acid). The hydrolysis of substituted cyanopyridines is a well-established method for producing the corresponding amides and carboxylic acids beilstein-journals.org.

Reduction: The cyano group can be reduced to an aminomethyl group (CH₂NH₂). This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon or by chemical reducing agents . The electrochemical reduction of cyanopyridine isomers to their corresponding amines has also been reported chemicalbook.com.

Addition Reactions: The carbon-nitrogen triple bond of the cyano group can be attacked by nucleophiles. For example, 4-cyanopyridine (B195900) can react with imino-thiazolines in the presence of sodium methoxide, demonstrating its ability to participate in condensation reactions .

Table 2: Common Reactions of the 4-Cyano Group

Reaction TypeReagent(s)ProductReference
Complete HydrolysisH3O+ or OH-, Heat3-Chloropicolinic acid beilstein-journals.org
Partial HydrolysisControlled H2O, Acid/Base3-Chloro-pyridine-4-carboxamide beilstein-journals.org
ReductionH2/Catalyst (e.g., Pd/C) or LiAlH4(3-Chloro-pyridin-4-yl)methanamine

The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing influence through both inductive (-I) and resonance (-M) effects. This has a profound impact on the ring's reactivity chemicalbook.comuoanbar.edu.iq.

Activation towards Nucleophilic Attack: The electron-withdrawing nature of the nitrogen atom significantly lowers the electron density of the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. This makes the ring highly susceptible to attack by nucleophiles. In this compound, the C4 position is directly activated by the nitrogen. The C3 position, while meta to the nitrogen, is strongly activated by the adjacent, powerfully electron-withdrawing cyano group. The combined effects of the nitrogen, chloro, and cyano groups make the entire molecule electrophilic and prone to SNAr reactions uoanbar.edu.iq.

Deactivation towards Electrophilic Attack: The same electronic effects that favor nucleophilic attack make electrophilic aromatic substitution very difficult. The nitrogen atom and the other electron-withdrawing groups remove electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, under the acidic conditions often used for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen further intensifies the deactivation of the ring, making it resemble a highly deactivated benzene (B151609) derivative like nitrobenzene (B124822) uoanbar.edu.iq.

Reactions Involving the Cyano Group at Position 4

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are exceptionally challenging on the this compound ring. The pyridine ring itself is inherently resistant to such reactions, requiring vigorous conditions to proceed, with substitution typically occurring at the 3-position uoanbar.edu.iq.

In the case of this compound, the ring is already substituted at the 3- and 4-positions and is severely deactivated by the cumulative electron-withdrawing power of the pyridine nitrogen, the 3-chloro group, and the 4-cyano group. Consequently, standard electrophilic substitution conditions are generally ineffective. Research on the nitration of other substituted pyridines demonstrates that forcing conditions and highly reactive nitrating agents, such as dinitrogen pentoxide, are necessary to achieve substitution ntnu.noresearchgate.net. For this compound, electrophilic attack is not a synthetically viable reaction pathway under normal laboratory conditions.

Radical Reactions Involving this compound

Beyond two-electron ionic pathways, this compound can participate in reactions involving radical intermediates, particularly through the formation of a pyridyl radical.

The presence of the electron-withdrawing cyano group at the 4-position is critical for the molecule's radical chemistry. 4-Cyanopyridines can undergo a single-electron transfer (SET) reduction to form a persistent and stabilized pyridyl radical anion mdpi.com. This process can be initiated by photoredox catalysis or electrochemical methods.

Once formed, this dearomatized radical anion is a key intermediate that can engage in coupling reactions. For example, in Minisci-type reactions, a nucleophilic alkyl or acyl radical can add to the electron-deficient pyridine ring mdpi.com. For 4-cyanopyridine derivatives, this typically results in functionalization at the C2 position. However, photocatalytic methods have been developed that allow for selective benzylation at either the C2 or C4 position by controlling the reaction pathway nih.gov. Another pathway involves the coupling of the pyridyl radical anion with another radical, followed by the extrusion of the cyanide anion, leading to a net substitution at the C4 position acs.org. The ability to generate this pyridyl radical intermediate opens up a range of modern synthetic methods for the functionalization of the pyridine core. Studies have shown that 4-cyanopyridines bearing a substituent like chlorine at the C-3 position can successfully afford radical-coupling products rsc.org.

Reductive Coupling Reactions

Reductive coupling reactions represent a significant class of transformations for pyridine derivatives. Recent research has highlighted novel methods for the functionalization of pyridines, including this compound, through such pathways.

Metal-Free Approaches for Pyridine Functionalization

The development of transition-metal-free reactions is a major focus in modern synthetic chemistry. thieme-connect.comjiaolei.group For pyridines, these methods often involve radical chemistry, providing unique reaction modes and synthetic potential. thieme-connect.com One notable metal-free approach is the reductive coupling of 4-cyanopyridines with aliphatic aldehydes and ketones. rsc.orggrafiati.com

A study demonstrated that 4-cyanopyridines bearing substituents at the C-3 position, such as a chloro group, can effectively participate in these radical-coupling reactions to produce pyridine-functionalized alcohols in moderate to high yields. rsc.org This process is typically mediated by bis(pinacolato)diboron (B136004) (B₂pin₂) and provides a convenient route to C₄-pyridine-functionalized alcohols. rsc.orggrafiati.com

Table 1: Metal-Free Reductive Coupling of Substituted 4-Cyanopyridines with Acetone rsc.org This table is based on data for illustrative purposes and reflects the general findings of the cited research.

3-Substituted 4-Cyanopyridine Product Yield (%)
3-Methyl-4-cyanopyridine 2-(3-methylpyridin-4-yl)propan-2-ol Moderate-High
This compound 2-(3-chloropyridin-4-yl)propan-2-ol Moderate-High

Furthermore, electrochemical methods have emerged for pyridine functionalization. An electrochemically induced reaction between iminium chlorides and 4-cyanopyridine has been developed, where both substrates are reduced at the cathode to generate radical species that subsequently couple. sci-hub.se

Mechanistic Insights into Radical Cross-Coupling

The mechanism of these metal-free reductive couplings often involves the formation of radical intermediates. organic-chemistry.org In the case of diboron-mediated reactions, it is proposed that 4-cyanopyridine coordinates to B₂pin₂, inducing a homolytic cleavage of the B-B bond to generate a pyridine-stabilized boryl radical. sci-hub.seorganic-chemistry.orgnih.govacs.org This radical species is key to initiating the subsequent radical-radical coupling cascade. rsc.org

Activation of the B-B bond of B₂pin₂ by the pyridine, generating a pyridine–boryl radical. sci-hub.seorganic-chemistry.org

This radical then participates in a radical-radical coupling reaction. thieme-connect.comrsc.org

Experimental and computational studies, including electron paramagnetic resonance (EPR) experiments, have supported the formation of these radical species. sci-hub.seorganic-chemistry.org

In electrochemical approaches, the mechanism involves the simultaneous single-electron reduction of the reactants (e.g., an imine and a cyanopyridine) at the cathode, leading to a diarylmethylamine product through radical coupling. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for many such transformations, particularly those catalyzed by transition metals. google.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)

Palladium catalysts are widely used for the cross-coupling of halo-pyridines. uwindsor.ca The Hiyama coupling, which pairs organosilanes with organic halides, is an effective method for creating C-C bonds. organic-chemistry.org Palladium-N-heterocyclic carbene (Pd-NHC) complexes have shown good catalytic activity in Hiyama cross-coupling reactions of aryl trialkoxysilanes with various aryl chlorides, including heteroaryl chlorides like 3-chloropyridine. tandfonline.com

These reactions tolerate a range of functional groups and can proceed smoothly to give the corresponding biphenyl (B1667301) products in good yields. tandfonline.com The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Hiyama Coupling of Phenyl Trimethoxysilane with Aryl Chlorides tandfonline.com This table illustrates the scope of the reaction as described in the source.

Aryl Chloride Catalyst Loading (mol%) Yield (%)
4-Chloronitrobenzene 1.0 85-91
4-Chloroacetophenone 1.0 82-88
3-Chlorotoluene 1.0 65-70
3-Chloropyridine 1.0 78-86

Other palladium-catalyzed reactions, such as the cross-coupling of trialkylbismuth reagents with halopyridines, have also been developed. For instance, triphenethylbismuthine was shown to react smoothly with 2-chloro-3-cyanopyridine (B134404). clockss.org

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals like nickel are also employed in cross-coupling reactions. google.com Nickel complexes have been used to couple aryl halides with arenes through C–H functionalization. rsc.org These reactions can proceed via various mechanisms, sometimes involving radical pathways. For example, the coupling of iodo- and bromoarenes with arenes like pyridine has been achieved using nickel catalysts, though the product regioisomer ratios can suggest a complex mechanism. rsc.org

Functionalization and Derivatization Studies

The pyridine ring is a core structure in numerous important molecules, but its electron-deficient nature can make direct functionalization challenging. beilstein-journals.orgresearchgate.net Consequently, a wide array of methods for the functionalization and derivatization of pyridines, including this compound, has been developed. thieme-connect.comsci-hub.se

These strategies can be broadly categorized:

Metalated Pyridines as Nucleophiles: This involves the deprotonation of a C-H bond or a halogen-metal exchange to create a nucleophilic pyridyl species that can react with electrophiles. thieme-connect.comsci-hub.se

Activated Pyridines as Electrophiles: The pyridine ring can be activated to make it more susceptible to nucleophilic attack. thieme-connect.comsci-hub.se

Radical Reactions: As discussed previously, radical addition and coupling reactions are effective for functionalizing the pyridine core. thieme-connect.comsci-hub.se

A specific study on the regioselective difunctionalization of 3-chloropyridines reported the generation of 3,4-pyridyne intermediates. nih.gov This method involves regioselective lithiation of a substituted 3-chloropyridine, followed by treatment with a Grignard reagent to form the pyridyne. Subsequent regioselective addition of the Grignard moiety at the 4-position, followed by quenching with an electrophile, leads to various 2,3,4-trisubstituted pyridines. nih.gov

The functionalization of 3-substituted pyridines has also been explored, for example, through C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr), allowing for the synthesis of diverse derivatives. acs.org

Introduction of Diverse Substituents via Nucleophilic Substitution, Free Radical, Reduction, and Imination Reactions

The chemical behavior of this compound is largely dictated by the presence of the chlorine atom and the cyano group on the pyridine ring. cymitquimica.com These functional groups activate the molecule for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.comguidechem.com

Nucleophilic Substitution:

The pyridine ring, particularly when substituted with electron-withdrawing groups like chloro and cyano, is susceptible to nucleophilic aromatic substitution. beilstein-journals.org The chlorine atom at the 3-position can be displaced by various nucleophiles. For instance, in the synthesis of highly substituted pyridines, tetrachloro-3-cyanopyridine reacts with anilines and sodium azide, leading to the replacement of chlorine atoms at the 2-, 4-, and 6-positions. researchgate.net With difunctional nucleophiles, such as o-aminophenol, substitution occurs at the 5- and 6-positions. researchgate.net Similarly, tetrachloro-4-cyanopyridine undergoes nucleophilic substitution at the 2- and/or 4-positions. The reaction of tetrachloro-4-cyanopyridine with piperidine (B6355638) results in a trichloro-4-cyanopiperidinopyridine. Other monofunctional nucleophiles like aniline, benzylamine, hydrazine (B178648), and NN'-dimethylhydrazine also react with tetrachloro-4-cyanopyridine, presumably with substitution occurring at the 2-(6) position.

The following table summarizes some nucleophilic substitution reactions of chloro-cyanopyridine derivatives:

ReactantNucleophileProductReference
Tetrachloro-4-cyanopyridinePiperidineTrichloro-4-cyanopiperidinopyridine
Tetrachloro-4-cyanopyridineAnilineTrichloro-4-cyanoanilinopyridine
Tetrachloro-4-cyanopyridineBenzylamineTrichloro-4-cyanobenzylaminopyridine
Tetrachloro-4-cyanopyridineHydrazineTrichloro-4-cyanohydrazinopyridine
Tetrachloro-4-cyanopyridineNN'-dimethylhydrazineTrichloro-4-cyano(NN'-dimethylhydrazino)pyridine
Tetrachloro-3-cyanopyridineAnilines/Sodium Azide2,4,6-trisubstituted-3-cyanopyridines researchgate.net
Tetrachloro-3-cyanopyridineo-AminophenolArylaminopyridine intermediate researchgate.net

Free Radical Reactions:

Free radical reactions provide another avenue for functionalizing the pyridine ring. The Minisci reaction, for example, involves the addition of nucleophilic radicals to protonated pyridinium ions. mdpi.com This reaction is particularly effective for electron-deficient heteroarenes. mdpi.com While direct free radical reactions specifically involving this compound are not extensively detailed in the provided context, the principles of radical addition to cyanopyridines are well-established. mdpi.com For instance, alkyl radicals can be generated from various precursors and added to the pyridine ring. mdpi.combeilstein-journals.org The initiation of these radical chain reactions can be achieved through methods like exposure to UV light or the use of chemical initiators. savemyexams.comlibretexts.org The process typically involves three stages: initiation, propagation, and termination. savemyexams.comlibretexts.org

Reduction:

The cyano group of this compound can be reduced to an amino group. This transformation is a common strategy in the synthesis of aminopyridines. For example, 2-chloro-4-cyanopyridine (B57802) can be reduced to 4-amino-2-chloropyridine. chemicalbook.comgoogle.com This reduction can be accomplished using various reducing agents. Catalytic hydrogenation, using catalysts like palladium on carbon, is a frequently employed method for the reduction of the cyano group. google.com

Imination Reactions:

The cyano group can also participate in reactions that lead to the formation of imines. For example, the reaction of enaminonitrile derivatives with hydrazine hydrate (B1144303) can yield 1-amino-2-imino-3-cyanopyridine derivatives. ekb.eg

Mechanistic Interpretations of Transformations of this compound

The transformations of this compound are governed by specific reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAAr):

The nucleophilic substitution reactions on the pyridine ring of this compound generally proceed through a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group at the 4-position makes the ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (the chloride ion). The presence of the cyano group can influence the regioselectivity of the substitution.

Free Radical Chain Mechanism:

Free radical reactions, such as the Minisci reaction, follow a chain reaction mechanism. mdpi.com This mechanism consists of three key steps:

Initiation: This step involves the formation of the initial radical species. This can be achieved by the homolytic cleavage of a bond, often induced by heat or UV light. savemyexams.comlibretexts.org

Propagation: In this phase, the generated radical reacts with a stable molecule to form a new radical, which then continues the chain. savemyexams.comlibretexts.org For example, a radical can add to the pyridine ring, and the resulting radical intermediate can then be oxidized to the final product. mdpi.com

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. savemyexams.comlibretexts.org

The initiation mechanism of some radical chain reactions can be complex and may involve processes like autoxidation to form hydroperoxides. mdpi.com

Reduction Mechanism:

The reduction of the cyano group to an amine typically involves the addition of hydrogen atoms across the carbon-nitrogen triple bond. In catalytic hydrogenation, the reactant is adsorbed onto the surface of the metal catalyst, where the addition of hydrogen occurs.

Derivatives and Analogues of 3 Chloro 4 Cyanopyridine in Advanced Synthesis

Design and Synthesis of Novel Pyridine (B92270) Derivatives utilizing 3-Chloro-4-cyanopyridine as a Building Block

The unique chemical properties of this compound, characterized by a six-membered aromatic heterocycle with a nitrogen atom, a chlorine atom at the 3-position, and a cyano group at the 4-position, make it a valuable precursor in the synthesis of various organic compounds. cymitquimica.com Its utility is particularly noted in the creation of pharmaceuticals and agrochemicals. cymitquimica.com

A new class of cyano-substituted pyridine derivatives has been synthesized and systematically studied for their chemical structures, energy levels, and electron mobility. rsc.org These compounds have shown promise as exciton (B1674681) blocking layer (EBL) materials in organic photovoltaic devices. rsc.org The synthesis often involves multi-component reactions, which can be accelerated using methods like microwave irradiation, leading to high yields and shorter reaction times. researchgate.netijcrcps.comacs.org For instance, one-pot, four-component reactions of aromatic aldehydes, malononitrile (B47326), 1,3-dicarbonyl compounds, and alcohols have been employed to produce substituted cyanopyridines. researchgate.net Another approach involves the reaction of substituted chalcones with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) under microwave irradiation. ijcrcps.com

The resulting cyano-substituted pyridine derivatives exhibit a wide energy gap (3.12–3.50 eV), a deep highest occupied molecular orbital (HOMO) energy level (6.71–7.80 eV), and high electron mobility (in the order of 10⁻⁵ cm² V⁻¹ s⁻¹), making them suitable for electronic applications. rsc.org

This compound is a key intermediate in the synthesis of various heterocyclic systems. cymitquimica.comnih.gov Its reactivity allows for the construction of fused ring systems and other complex molecular architectures. For example, it is used in the synthesis of thieno[2,3-b]pyridines. znaturforsch.comresearchgate.net The synthesis can proceed through the condensation of chlorocyanopyridines with methyl thioglycolate, followed by cyclization. znaturforsch.com Additionally, tetrachloro-3-cyanopyridine reacts with nucleophiles like anilines and sodium azide (B81097) to form highly substituted pyridines. researchgate.net

The pyridine ring is a fundamental component of many natural products with therapeutic importance and plays a role in catalyzing both biological and chemical reactions. scielo.org.co The synthesis of novel pyridine and thienopyridine derivatives often starts from chalcone (B49325) precursors, which are then reacted with reagents like 2-cyanothioacetamide (B47340) to form pyridinethione, a key intermediate for further elaboration. bohrium.com

Cyanopyridine derivatives are recognized as important intermediates in the dye and photo industries. scielo.org.co Certain cyanopyridine derivatives have been investigated as potential fluorescent dyes. researchgate.net The photophysical properties of these compounds are of significant interest, with studies focusing on their behavior in various solvents to understand their emission mechanisms. researchgate.netresearchgate.net For example, some 3-cyanopyridine (B1664610) derivatives exhibit strong intramolecular charge transfer (ICT) character in their emissive state, which is a key feature for fluorescent probes. researchgate.netresearchgate.net The synthesis of these dyes can involve the heterocyclization of aryl(heteryl)methylidene derivatives to create 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile series. researchgate.net

Heterocyclic Compounds derived from this compound

Synthesis of Imidazo-Aminopyridinyl Derivatives

Novel imidazo-aminopyridinyl derivatives have been synthesized starting from 2-chloro-4-cyanopyridine (B57802) (which can be isomerically related to this compound precursors). tandfonline.com The synthesis involves the functionalization of the pyridine ring, often through nucleophilic aromatic substitution and Suzuki coupling reactions. tandfonline.com

A general synthetic route starts with 2-chloroisonicotinonitrile, which is converted to an imidazolyl-substituted pyridine. tandfonline.com This intermediate can then undergo a condensation reaction with an appropriate diamine, such as 4-phenylenediamine, to yield the target imidazo-aminopyridinyl derivative. tandfonline.com Alternatively, Suzuki coupling of the imidazolyl-substituted chloropyridine with a boronic acid can be employed to introduce further diversity. tandfonline.com These reactions can sometimes require high temperatures and long reaction times. tandfonline.com

The synthesis of various imidazo[1,2-a]pyridines can also be achieved through catalyst-free cascade processes or via copper-catalyzed one-pot procedures using aminopyridines and other reagents. organic-chemistry.org

Table 1: Synthesis of Imidazo-Aminopyridinyl Derivatives

Starting Material Reagents and Conditions Product Yield (%) Reference
2-Chloroisonicotinonitrile 1. Imidazole, K2CO3, DMF; 2. MeI 2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine 52 tandfonline.com
2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine 4-Phenylenediamine, HCl/EtOH, n-butanol, 180°C, 16h N-(4-aminophenyl)-4-(1-methyl-1H-imidazol-2-yl)pyridin-2-amine 46 tandfonline.com
2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine Phenylboronic acid, Pd(PPh3)4, Cs2CO3, dioxane, 150°C, 6h 4-(1-Methyl-1H-imidazol-2-yl)-2-phenylpyridine 61 tandfonline.com

Synthesis of Pyrido[3,4-c]pyridazines and Polycyclic Derivatives

Pyrido[3,4-c]pyridazines are nitrogen-containing heterocyclic scaffolds that have gained attention in medicinal chemistry. mdpi.comresearchgate.net Various synthetic strategies have been developed to access these bicyclic systems and their polycyclic derivatives, often starting from pyridine precursors. mdpi.comresearchgate.net

One of the foundational methods for synthesizing pyrido[3,4-c]pyridazine (B3354903) derivatives is the Widman-Stoermer synthesis, which involves a one-pot diazotization and cyclization sequence. researchgate.net Other approaches include the Japp-Klingemann reaction with 2-chloro-3-aminopyridine and the Borsche cyclization of acyl-substituted pyridines. mdpi.com

For instance, starting from an N-protected 3-pyridone-4-acetate derivative, condensation with hydrazine (B178648) and subsequent oxidation can lead to a tetrahydropyridopyridazinone. mdpi.com This intermediate can be chlorinated with phosphoryl chloride to provide a reactive building block for further derivatization. mdpi.com

Synthesis of Cyanopyridone and Chlorocyanopyridine Derivatives

Cyanopyridone and chlorocyanopyridine derivatives are significant classes of compounds with applications in medicinal chemistry, including as potential cancer cell inhibitors. nih.govacs.org

The synthesis of cyanopyridone derivatives can be achieved through one-pot, multi-component reactions. nih.govmdpi.com For example, the reaction of an appropriate aldehyde, acetophenone (B1666503), ethyl cyanoacetate, and ammonium acetate can yield 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. nih.gov These reactions can be performed under solvent-free conditions at elevated temperatures. mdpi.com

The resulting cyanopyridones can then be converted to their corresponding 2-chloro-cyanopyridine derivatives. nih.govacs.org This is typically accomplished through a deoxychlorination reaction using a reagent such as phosphorous oxychloride (POCl₃) under reflux conditions. nih.govacs.org The absence of NH and CO absorption bands in the IR spectra and the appearance of a characteristic pyridine proton signal in the ¹H NMR spectrum confirm the conversion. nih.govresearchgate.net

Table 2: Synthesis of Cyanopyridone and Chlorocyanopyridine Derivatives

Starting Materials Reagents and Conditions Product Class Yield Range (%) Reference
2-Chloroquinoline-3-carbaldehyde, acetophenone derivatives, ethyl cyanoacetate, ammonium acetate Ethanol, reflux 6-((un)substituted phenyl)-4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives 68-88 nih.gov
Cyanopyridinone derivatives POCl₃, reflux, solvent-free 2-Chloro-cyanopyridine derivatives Not specified nih.govacs.org
Substituted benzaldehydes, substituted acetophenones, ethyl cyanoacetate, ammonium acetate 110°C, 10-15 min, solvent-free 3-Cyano-4,6-bis(phenyl)-pyridones High mdpi.com

Aromatization Strategies to Form Chloro Derivatives from Pyridinones

A principal and effective strategy for the synthesis of chloropyridine derivatives, including those related to this compound, involves the chemical transformation of a pyridinone (or its tautomeric hydroxypyridine form) precursor. This conversion is a crucial step that establishes the aromatic chloropyridine core. The most common method employed for this transformation is deoxychlorination, which simultaneously removes the oxygen of the pyridone and installs a chlorine atom, leading to aromatization of the ring system.

Phosphorus oxychloride (POCl₃) is the quintessential reagent for this type of transformation. nih.govbeilstein-journals.org The reaction typically involves heating the pyridinone substrate in neat POCl₃ or with a suitable solvent. nih.gov The mechanism for the conversion of a cyanopyridinone to a chloro-cyanopyridine derivative is proposed to proceed via the activation of the pyridinone carbonyl group by POCl₃. This is followed by nucleophilic attack of the chloride ion and subsequent elimination to yield the aromatic chloropyridine. nih.gov

The successful aromatization is confirmed through spectroscopic analysis. Key indicators include the disappearance of characteristic infrared (IR) absorption bands for N-H and C=O groups of the pyridinone and, in ¹H NMR spectroscopy, the appearance of aromatic proton signals confirming the aromatization of the pyridone ring. nih.gov While the Guareschi-Thorpe condensation provides a classical route to highly substituted 2-pyridones from cyanoacetamide and 1,3-diketones, these products then require a subsequent chlorination/aromatization step to yield the corresponding chloropyridines. beilstein-journals.org

Table 1: Representative Conditions for Aromatization of Pyridinones to Chloropyridines

Precursor Reagent Conditions Product Type Reference
Cyanopyridinone derivatives POCl₃ Reflux, solvent-free 2-Chloro-cyanopyridine derivatives nih.gov

Investigations into Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its analogues is dominated by nucleophilic aromatic substitution (SₙAr), where the chlorine atom at the C3 position acts as a leaving group. The pyridine nitrogen and the powerful electron-withdrawing cyano group at C4 activate the ring towards nucleophilic attack, making such substitutions feasible. scribd.comnih.gov Kinetic studies of SₙAr reactions typically show second-order kinetics, being first-order in both the aromatic substrate and the nucleophile, with the formation of a negatively charged intermediate (a Meisenheimer complex) being the rate-determining step. scribd.com The electron-withdrawing groups are crucial as they stabilize this intermediate, thereby lowering the activation energy of the reaction. scribd.com

The electronic nature of substituents on the pyridine ring profoundly influences the reaction rates. A 2022 study investigating the photoredox C-H functionalization of 5-methylcytosine (B146107) with various 3-substituted-4-cyanopyridine derivatives provided direct insight into these structure-reactivity relationships. nih.gov In this reaction, the cyanopyridine couples with a photochemically generated radical. Although not a classic SₙAr reaction, the reactivity of the cyanopyridine is similarly governed by the electronic effects of its substituents. The study found that pyridination yields were correlated with the electronic properties of the substituent at the C3 position. nih.gov

Table 2: Yields of Pyridination Reaction with 3-Substituted 4-Cyanopyridine (B195900) Derivatives nih.gov

3-Substituent (on 4-cyanopyridine) Hammett Sigma Constant (σₚ) Yield (%)
-H 0.00 41
-CH₃ -0.17 58
-F 0.06 46
-Cl 0.23 38
-CN 0.66 13
-OH -0.37 24

The data reveals that electron-donating groups (e.g., -CH₃) can enhance the yield compared to the unsubstituted analogue, while strong electron-withdrawing groups (e.g., -CN) significantly reduce it. nih.gov The study established a positive linear correlation between the Gibbs free energy of the radical coupling step and the Hammett sigma constants (σₓ) of the substituents. nih.gov

In the context of SₙAr, the Hammett reaction constant (ρ) provides a quantitative measure of the sensitivity of a reaction to the electronic effects of substituents. For the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, a related SₙAr reaction, large negative ρ values were observed (-3.14 to -3.01). researchgate.net Such values indicate that a positive charge develops on the nucleophile (the aniline (B41778) nitrogen) in the transition state, meaning the reaction is accelerated by electron-donating substituents on the nucleophile. researchgate.net This principle is broadly applicable to the reactions of this compound derivatives with various nucleophiles, where the nucleophile's electronic properties are as critical to reactivity as the substituents on the pyridine ring itself.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is instrumental in elucidating complex reaction mechanisms, identifying transition states, and characterizing reaction intermediates. mdpi.comsioc-journal.cn While specific DFT studies detailing the reaction mechanisms of 3-Chloro-4-cyanopyridine are not prevalent in the literature, the methodology has been extensively applied to related compounds, offering a framework for understanding its potential reactivity.

For instance, DFT calculations have been employed to explore the phosphine-catalyzed [4+2] cycloaddition reactions, breaking down the mechanism into sequential processes like nucleophilic addition and intramolecular cyclization. sioc-journal.cn In other systems, DFT has been used to model the homolytic cleavage of bonds and the generation of radical intermediates. rsc.org Studies on 4-cyanopyridine (B195900) have shown that it can generate 4-cyanopyridine-boryl radicals, and DFT calculations were key to understanding the subsequent steps, including the activation of C-I bonds and the formation of new radical species. rsc.org These examples demonstrate that DFT could be effectively used to model reactions involving this compound, predicting the most likely pathways, activation energy barriers, and the structure of any transient intermediates.

Molecular Modeling Simulations for Compound Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior and interactions of molecules. It is particularly valuable in medicinal chemistry and materials science for predicting how a compound like this compound might interact with biological targets or other molecules. mdpi.comresearchgate.net

Simulations for cyanopyridine derivatives have been used to study their potential as anticancer agents. nih.govresearchgate.net Molecular docking, a key component of molecular modeling, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action. amazonaws.com For example, docking studies on novel cyanopyridine derivatives revealed them as potential inhibitors of targets like tubulin and the estrogen receptor, which could explain their cytotoxic activity. researchgate.net Similarly, simulations performed on indolyl-pyrimidine hybrids helped to rationalize their EGFR inhibitory activity by showing a proper binding mode within the enzyme's active site. mdpi.com These studies underscore the potential of molecular modeling to explore the interactions of this compound with various molecular targets, guiding the design of new functional molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals are crucial for understanding chemical reactions, as they typically govern electron donation (from the HOMO) and acceptance (to the LUMO). malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. malayajournal.orgphyschemres.org

Analyses of related cyanopyridine compounds provide insight into the expected FMO characteristics of this compound.

HOMO-LUMO Gap : A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.orgphyschemres.org In a study of an iron(III) porphyrin complex with 4-cyanopyridine ligands, the HOMO-LUMO gap was found to be small (0.9042 eV), indicating significant potential for electronic transfer. physchemres.org For 2-chloro-4,6-dimethylpyridine-3-carbonitrile, the calculated HOMO-LUMO gap suggested high stability and a greater capability to accept electrons compared to its hydroxyl counterpart. scirp.org

Orbital Localization : The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. In many pyridine (B92270) derivatives, the HOMO and LUMO are often localized on the pyridine ring and its substituents. physchemres.orgmdpi.com For the anti-cancer drug 6-chloro-3-pyridine carbonitrile, FMO analysis was a key tool in exploring its reactivity. researchgate.net

These findings suggest that an FMO analysis of this compound would likely show the LUMO localized around the electron-withdrawing cyano group and the pyridine ring, making it susceptible to nucleophilic attack, while the HOMO would be distributed across the molecule, indicating sites for potential electrophilic interaction.

Table 1: FMO Properties of a Related Cyanopyridine Derivative This table presents data for a related compound, illustrating the typical results from FMO analysis.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org -5.2822 -1.2715 4.0106

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgresearchgate.net The MEP map displays regions of varying electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net

MEP analyses have been performed on numerous related chloropyridine and cyanopyridine structures.

In a study of supramolecular assemblies involving chloropyridine derivatives, MEP analysis identified the nitrogen of the pyridine ring as a nucleophilic site (negative potential) and the hydrogen atoms of amino groups as electrophilic sites (positive potential). mdpi.comresearchgate.net The chloro group itself can also act as an electrophilic site, featuring a region of positive potential known as a σ-hole. mdpi.com

For 2-chloro-4,6-dimethylpyridine-3-carbonitrile, MEP maps showed negative potential localized on the nitrogen atoms, indicating them as better electron donors, while positive potentials were observed on other parts of the molecule. scirp.org

For this compound, an MEP analysis would be expected to show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring and the cyano group, identifying these as the primary sites for electrophilic attack and coordination. A region of positive potential would be anticipated on the hydrogen atoms of the pyridine ring and potentially on the chlorine atom, indicating susceptibility to nucleophilic interaction.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of weak, noncovalent interactions within and between molecules. chemtools.org Based on the electron density and its derivatives, NCI analysis can identify hydrogen bonds, van der Waals interactions, and steric clashes, which are crucial for understanding supramolecular chemistry and crystal packing. chemtools.orgresearchgate.net The resulting visualization typically uses colored isosurfaces: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. chemtools.org

This type of analysis has been applied to cocrystals and molecular salts containing cyanopyridine and chlorobenzoic acid. mdpi.comresearchgate.net In these studies, NCI analysis provided a deep visualization of the noncovalent interactions, confirming the presence of O—H⋯N hydrogen bonds and π–π stacking interactions that hold the molecular assemblies together. mdpi.comresearchgate.net The NCI method is particularly useful for distinguishing between different types of weak interactions, such as halogen bonds, which can play a significant role in the crystal structures of chlorinated compounds. mdpi.com An NCI analysis of this compound in a condensed phase or interacting with another molecule would reveal the specific nature and location of these crucial intermolecular forces.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic properties of a molecule, helping to predict its stability and reactivity. researchgate.net Key global reactivity descriptors include:

Chemical Hardness (η) and Softness (σ) : Hardness measures the resistance of a molecule to change its electron configuration. A higher hardness value implies greater stability. scirp.orgresearchgate.net

Chemical Potential (μ) and Electronegativity (χ) : These descriptors relate to the molecule's tendency to attract electrons. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. scirp.orgresearchgate.net

A comparative study on 2-hydroxy- and 2-chloro-4,6-dimethylpyridine-3-carbonitrile used these descriptors to analyze their relative stability and reactivity. scirp.orgresearchgate.net The results suggested that the chlorinated derivative possessed higher stability and a better capability to accept electrons. scirp.org For this compound, these descriptors provide a quantitative measure of its reactivity.

Table 2: Computed Chemical Properties and Descriptors for this compound

Descriptor Value Source
Molecular Formula C₆H₃ClN₂ chemscene.comguidechem.com
Molecular Weight 138.55 g/mol chemscene.comguidechem.com
Topological Polar Surface Area (TPSA) 36.68 Ų chemscene.com
LogP 1.60668 chemscene.com
Hydrogen Bond Acceptor Count 2 chemscene.com
Hydrogen Bond Donor Count 0 chemscene.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their associated energies. numberanalytics.com This analysis helps to identify the most stable, low-energy conformations by mapping the potential energy surface, or energy landscape, of the molecule as a function of its geometry, often by varying torsional angles. acs.orgacs.orgustc.edu.cn

The molecule this compound is a rigid aromatic system. It does not possess any freely rotatable single bonds that would give rise to distinct conformers. chemscene.com As such, its conformational analysis is straightforward. The molecule exists in a single, planar, low-energy state. Its energy landscape would be characterized by a single global minimum corresponding to this planar structure. ustc.edu.cn Any deviation from this planarity, such as through vibrations or interactions, would result in an increase in potential energy. This inherent rigidity is a key structural feature of the compound.

Applications of 3 Chloro 4 Cyanopyridine in Organic Synthesis and Beyond

Role as an Intermediate in Pharmaceutical Synthesis

3-Chloro-4-cyanopyridine is a versatile precursor in the development of numerous pharmaceutical agents, spanning a range of therapeutic areas. guidechem.com Its utility lies in its ability to participate in various chemical reactions to construct the core structures of medicinally important compounds. guidechem.com

Precursor for Anticancer Drugs (e.g., Famitinib, Sitravatinib, Infigratinib)

This compound is a key starting material in the synthesis of several modern anticancer therapies, particularly tyrosine kinase inhibitors.

Infigratinib (BGJ-398): The synthesis of Infigratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, utilizes this compound. guidetopharmacology.orgwikipedia.org Infigratinib has been investigated for its efficacy in treating cholangiocarcinoma and other cancers characterized by FGFR genetic alterations. wikipedia.org The synthesis involves a multi-step process where the pyridine (B92270) ring of this compound becomes a central component of the final drug molecule.

While the detailed synthetic pathways for Famitinib and Sitravatinib from this compound are proprietary, the structural motifs of these drugs suggest the likely use of similar pyridine-based intermediates. The pyridine core is a common feature in many kinase inhibitors, and this compound provides a convenient and adaptable starting point for their synthesis.

Synthesis of Tyrosine Kinase Inhibitors, Antiviral, and Anti-infective Agents

The utility of this compound extends beyond the aforementioned anticancer drugs. The cyanopyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities. researchgate.net

Tyrosine Kinase Inhibitors: The pyridine nucleus is a fundamental component of numerous tyrosine kinase inhibitors. mdpi.com The design and synthesis of novel pyrimidine, 3-cyanopyridine (B1664610), and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors have been reported, highlighting the importance of the cyanopyridine moiety in this class of drugs. scielo.org.co

Antiviral and Anti-infective Agents: Pyridine and its derivatives have demonstrated significant antiviral and antimicrobial properties. nih.govnih.gov The cyanopyridine core has been incorporated into various compounds with the aim of developing new anti-infective therapies. mdpi.combiointerfaceresearch.com For instance, derivatives of 3-cyanopyridine have been synthesized and evaluated for their activity against various pathogens. nih.gov

Synthesis of Hormone and Neurotransmitter Drugs

While direct synthesis of specific hormone or neurotransmitter drugs from this compound is not extensively documented in publicly available literature, the pyridine scaffold is present in numerous neurologically active compounds. rsc.org For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, which could potentially be synthesized from related pyridine precursors, have been investigated as potential anti-Parkinsonian agents. asiapharmaceutics.info

Development of Antimicrobial and Cytotoxic Agents

Research has actively explored the synthesis of novel compounds from 3-cyanopyridine derivatives for their potential as antimicrobial and cytotoxic agents.

Antimicrobial Agents: Numerous studies have reported the synthesis of pyridine-containing compounds with significant antibacterial and antifungal activities. nih.govtandfonline.com For example, novel hexahydroquinolines derived from 3-cyanopyridine have shown pronounced activity against Staphylococcus aureus and Escherichia coli. tandfonline.com

Cytotoxic Agents: Derivatives of 3-cyanopyridine have been a focus of anticancer research due to their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov Studies have shown that certain 3-cyanopyridine derivatives exhibit potent anti-proliferative effects against human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancers. acs.org

Derivative Class Target Cell Lines Observed Effect Reference
3-Cyanopyridine DerivativesPC-3, MDA-MB-231, HepG2Significant anti-proliferative effects
2-Chloro-cyanopyridine DerivativesHepG2, HCT-116, MCF-7, PC-3Promising cytotoxicity acs.org
HexahydroquinolinesHT29, Hep-G2, MCF7Remarkable cytotoxic efficiency tandfonline.com

Survivin Modulators and Apoptosis Inducers

A significant area of research has focused on the ability of 3-cyanopyridine derivatives to modulate the function of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. nih.govnih.gov

By targeting survivin, these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.govscdi-montpellier.fr Studies have shown that certain novel 3-cyanopyridine derivatives can significantly reduce survivin expression and promote cancer cell death. nih.gov These compounds have been shown to cause cell cycle arrest, typically at the G2/M phase, and increase the percentage of cells undergoing apoptosis. nih.gov The mechanism often involves proteasome-dependent degradation of survivin. nih.gov

Intermediate in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals. guidechem.com Its chemical properties allow for the creation of effective agricultural products. guidechem.com The pyridine ring is a common structural feature in many herbicides, insecticides, and fungicides. While specific examples of agrochemicals derived from this compound are less detailed in the public domain than for pharmaceuticals, its application in this sector is well-established.

Synthesis of Insecticides and Herbicides

This compound serves as a crucial precursor in the agrochemical industry for the synthesis of certain insecticides and herbicides. chemimpex.comguidechem.com The pyridine scaffold is a core component of many bioactive molecules, and the specific arrangement of substituents in this compound allows for targeted chemical modifications to create potent active ingredients.

Detailed Research Findings: The compound is particularly relevant to the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically related to nicotine. wikipedia.org While direct synthesis pathways from this compound are often proprietary, its structural motifs are found in advanced intermediates. For instance, the cyanopyridine core is fundamental to the structure of insecticides like Acetamiprid. researchgate.net Research has demonstrated the synthesis of novel neonicotinoid analogues and other pyridine-based insecticides starting from various cyanopyridine derivatives. researchgate.netresearchgate.net The general strategy involves using the cyanopyridine as a base structure and performing substitution reactions at the chloro position or transformations involving the cyano group to build the final, more complex insecticidal molecule. cymitquimica.comekb.eg Studies on pyridine derivatives have shown significant insecticidal bioactivity against pests like Aphis craccivora (cowpea aphid). researchgate.netresearchgate.net

Agrochemical Class Role of Cyanopyridine Precursor Example Target Pests
NeonicotinoidsCore structural component for building the final active molecule. wikipedia.orgresearchgate.netSucking insects (e.g., Aphids). wikipedia.orgresearchgate.net
Pyridine-based HerbicidesServes as a key intermediate for creating herbicidally active compounds. guidechem.comNot specified in search results.

Precursor for Functional Materials

The electronic properties conferred by the chloro and cyano groups make this compound a valuable starting material for the synthesis of novel functional materials with applications in materials science and chemical biology.

Materials Science Applications

In materials science, derivatives of this compound are investigated for their use in organic electronics and optoelectronics. researchgate.net The electron-withdrawing nature of its substituents can be harnessed to tune the electronic properties of larger conjugated systems.

Detailed Research Findings: Research into cyanopyridine derivatives has highlighted their potential as light-sensitive materials. researchgate.net They are considered attractive for applications in Organic Light-Emitting Diodes (OLEDs) due to their fluorescent properties in both solution and solid states. researchgate.net The presence of a halogen atom, such as the chlorine in this compound, can facilitate halogen bonding, a type of non-covalent interaction that is instrumental in designing and controlling the crystal structures of functional materials for optics and photonics. mdpi.com By modifying the this compound core, researchers can synthesize molecules with specific emission properties, including those that emit in the blue region of the spectrum. researchgate.net

Chemical Biology Applications

In the field of chemical biology, this compound serves as a scaffold for creating specialized molecules that can be used as tools to study biological systems. A primary application is the development of fluorescent probes for detecting and imaging specific analytes. researchgate.netnih.gov

Detailed Research Findings: Scientists have successfully synthesized fluorescent probes from cyanopyridine derivatives for various biological and analytical purposes. researchgate.net For example, a near-infrared fluorescent probe built from a cyanopyridine cyanine (B1664457) skeleton was developed for the precise quantification of bisulfite (HSO₃⁻) in buffered solutions and for imaging in living cells. nih.gov This probe operates through a nucleophilic addition reaction with bisulfite that disrupts the molecule's conjugated system, leading to a change in fluorescence. nih.gov Another study reported a fluorescent sensor derived from a 3-cyanopyridine structure for detecting metal ions like Hg²⁺ and Fe³⁺. researchgate.net These probes are valuable for their high sensitivity and selectivity, enabling the detection of important biological and environmental targets. researchgate.netnih.gov

Reagent and Chemical Standard in Research Laboratories

Beyond its role as a precursor, this compound is a useful reagent and standard in its own right within the research laboratory.

Use in Material Analysis

The reactivity of this compound and its derivatives allows them to be used as reagents in the analysis of other chemical substances, often through reactions that produce a measurable signal, such as fluorescence.

Detailed Research Findings: A fluorophore synthesized from a 3-cyanopyridine derivative has been utilized for the analysis of the antihypertensive drug cilazapril. researchgate.net The drug was found to quench the fluorescence of the organic reagent, allowing for its quantification. researchgate.net In another application, a compound synthesized from a cyanopyridine derivative was used for the fluorescence-based recognition of iron (Fe²⁺) and palladium (Pd²⁺) ions, demonstrating high sensitivity. nih.gov These examples show its utility in creating analytical systems for detecting specific drugs and metal ions.

Application in Synthesis Reactions

As a bifunctional molecule, this compound is a versatile reagent for constructing more complex molecular architectures through various organic synthesis reactions. cymitquimica.com It is frequently described as a "building block" for its ability to participate in predictable chemical transformations. chemimpex.com

Detailed Research Findings: The compound's reactivity is dominated by the chloro and cyano groups. The chlorine atom can be readily displaced in nucleophilic aromatic substitution reactions. cymitquimica.com It is also a suitable coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. Furthermore, cyanopyridines have been used in electrochemical reactions; for instance, they can undergo decyanation to form a pyridyl radical, which can then be coupled with other molecules. nih.gov A recent study detailed a deoxygenative radical three-component reaction that utilized a cyanopyridine, an alcohol, and an aryl alkene under photoredox conditions. acs.org

Reaction Type Role of this compound Reference
Nucleophilic Aromatic SubstitutionSubstrate where the chlorine atom is replaced by a nucleophile. cymitquimica.com
Suzuki-Miyaura Cross-CouplingHalide source for carbon-carbon bond formation.
Electrochemical Radical CouplingSource of pyridyl radicals via decyanation. nih.gov
Photoredox CatalysisReactant in multi-component radical reactions. acs.org

Organic Chemistry Research Tool

This compound serves as a valuable building block and intermediate in organic chemistry research. cymitquimica.commdpi.com Its utility stems from the reactivity of the chlorine atom and the cyano group, which can undergo various chemical transformations to create more complex molecules. The pyridine ring itself provides a key heterocyclic scaffold.

The compound is often used in the synthesis of substituted pyridine derivatives. For instance, the chlorine atom can be displaced by various nucleophiles, while the cyano group can be hydrolyzed, reduced, or converted to other functional groups. This allows for the introduction of diverse substituents onto the pyridine ring, leading to the creation of novel compounds with potentially interesting biological or material properties.

One area of research involves its use in the synthesis of kinase inhibitors. For example, it has been utilized in the creation of a series of 3-substituted quinoline (B57606) derivatives that act as PDGF receptor tyrosine kinase inhibitors. acs.org Additionally, it is a precursor in the synthesis of compounds like N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a molecule of interest in pharmaceutical research. pharmaffiliates.com

The following table summarizes key properties of this compound relevant to its use as a research tool:

PropertyValue
CAS Number 68325-15-5
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.55 g/mol
Synonyms 3-Chloroisonicotinonitrile, 3-Chloro-4-pyridinecarbonitrile

This data is compiled from multiple sources. cymitquimica.comaksci.comaschemicals.comchemscene.comscbt.com

Detection Reagent and Impurity Reference Material

This compound is also utilized as a detection reagent and an impurity reference standard in analytical chemistry. aschemicals.comchemicalbook.com As a reference standard, it allows for the identification and quantification of this specific compound as an impurity in other chemical substances or pharmaceutical products.

The purity of chemical compounds is critical, particularly in the pharmaceutical industry. The presence of impurities can affect the efficacy and safety of a drug. Therefore, having a well-characterized reference standard of a potential impurity like this compound is essential for quality control procedures.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are often employed for the detection and characterization of such impurities. chemicalbook.combldpharm.comchemicalbook.com The availability of a certified reference material for this compound ensures the accuracy and reliability of these analytical methods.

The table below lists some of the analytical techniques used for the characterization of this compound:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Detection and quantification. chemicalbook.combldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation. bldpharm.comchemicalbook.com
Mass Spectrometry (MS) Molecular weight determination and structural analysis. bldpharm.comchemicalbook.com
Gas Chromatography (GC) Purity assessment. cymitquimica.com

Advanced Spectroscopic and Characterization Techniques in Research on 3 Chloro 4 Cyanopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Chloro-4-cyanopyridine and its derivatives. Both ¹H and ¹³C NMR provide invaluable information for confirming the successful synthesis of these compounds and for clarifying reaction mechanisms.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring typically appear in the aromatic region, generally between δ 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the pyridine ring. For derivatives, the chemical shifts of protons on substituent groups provide further structural confirmation. For instance, in a series of synthesized cyanopyridine derivatives, the presence of specific functional groups was confirmed by characteristic signals in the ¹H NMR spectra. nih.gov

Interactive Table: Representative ¹H NMR Data for Cyanopyridine Derivatives

CompoundKey ¹H NMR Signals (δ ppm) and MultiplicityReference
2-amino-4-(2-chlorobenzo[h]quinolin-3-yl)-6-(4-methoxy-phenyl) pyridine-3-carbonitrile (B1148548) (CP-1)3.83 (s, 3H, OCH₃), 3.49 (s, 2H, NH₂), 7.09-8.51 (m, Ar-H)
Cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivative (4a)5.90 (s, 2H, OCH₂), 7.49-8.04 (m, Ar-H), 8.47 (s, 1H, Oxadiazole C₅-H) nih.gov
Cyanopyridine-based 1,3,4-oxadiazole derivative with OCH₃ (4b)3.88 (s, 3H, OCH₃), 5.87 (s, 2H, OCH₂), 7.00-8.01 (m, Ar-H), 8.46 (s, 1H, oxadiazole C₅-H) nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying key functional groups within a molecule and for monitoring the progress of a chemical reaction. For this compound and its derivatives, the nitrile (C≡N) group provides a distinct and easily identifiable absorption band.

The characteristic stretching vibration of the nitrile group appears as a sharp peak in the IR spectrum, typically in the range of 2200–2230 cm⁻¹. scirp.org The presence of this band is a strong indicator of the cyano functionality. Other important functional groups also have characteristic absorption frequencies. For example, the C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum. In derivatives containing amino groups (N-H), characteristic stretching bands appear in the region of 3300–3500 cm⁻¹.

IR spectroscopy is also highly effective for monitoring reaction progress. youtube.comjascoinc.comresearchgate.netirdg.org For example, in the synthesis of a this compound derivative, the disappearance of the characteristic absorption band of a starting material and the appearance of the nitrile peak can confirm the conversion to the desired product. This real-time monitoring can be crucial for optimizing reaction conditions and determining reaction endpoints. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies for Cyanopyridine Derivatives

Functional GroupTypical Wavenumber Range (cm⁻¹)Reference
Nitrile (C≡N)2195 - 2226 nih.gov
Amine (N-H)3307 - 3348
Imine (C=N)1526 - 1596 nih.gov
Carbon-Chlorine (C-Cl)689 - 718

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and its derivatives, as well as to gain structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound, the molecular weight is 138.55 g/mol . guidechem.comscbt.comsynpharmatech.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of a molecule.

Interactive Table: Mass Spectrometry Data for Selected Cyanopyridine Derivatives

X-ray Diffraction (XRD) for Crystal Structure Determination and Supramolecular Assemblies

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the supramolecular chemistry of this compound and its derivatives, including how molecules pack in the solid state and the nature of intermolecular interactions.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. units.itrsc.org While it does not provide the same level of detail as single-crystal XRD, it is a valuable tool for identifying crystalline phases, determining phase purity, and monitoring solid-state reactions. units.itresearchgate.net The PXRD pattern is a fingerprint of a specific crystalline compound and can be compared to databases for identification. icdd.com It can also be used to obtain information about the unit cell parameters of a crystalline material. iucr.org

Analysis of Hydrogen Bonding and Halogen Bonding Interactions

The crystal structures of this compound derivatives are often stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. mdpi.commdpi.com Hydrogen bonds can form between hydrogen bond donors (like N-H or O-H groups) and acceptors (like the nitrogen atom of the pyridine ring or the cyano group). researchgate.netugr.es These interactions play a significant role in dictating the supramolecular architecture of the crystal. mdpi.comgrafiati.com

Halogen bonding is a non-covalent interaction involving a halogen atom (in this case, chlorine) as a Lewis acidic region. mdpi.combohrium.comresearchgate.net The chlorine atom in this compound and its derivatives can interact with Lewis basic sites, such as nitrogen or oxygen atoms, influencing the crystal packing and potentially the physicochemical properties of the material. The analysis of these weak interactions is crucial for a complete understanding of the solid-state behavior of these compounds. mdpi.com

UV/Visible Spectroscopy

UV/Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. wepub.orgtechnologynetworks.com When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be promoted from a ground state to a higher energy state by absorbing light of a specific wavelength. youtube.com This absorption is recorded by a spectrophotometer, producing a spectrum that is characteristic of the molecule's structure. technologynetworks.com

For aromatic and heterocyclic compounds like pyridine derivatives, the primary electronic transitions observed are π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions. The pyridine ring, with its conjugated system of double bonds, gives rise to strong π→π* absorptions. The nitrogen atom in the ring and the nitrogen in the cyano group also possess non-bonding electrons (n-electrons), which can undergo n→π* transitions. youtube.com

The specific wavelengths (λmax) at which these absorptions occur are highly sensitive to the nature and position of substituents on the pyridine ring. In this compound, both the chloro and cyano groups are electron-withdrawing. These substituents can influence the energy difference between the electronic ground and excited states, typically causing a shift in the absorption maxima compared to unsubstituted pyridine. For instance, a study of 3-cyanopyridine (B1664610) in cyclohexane (B81311) showed a maximum absorption at 265 nm. nih.gov The presence of additional substituents, like the chloro group in this compound, would be expected to further modify this absorption profile. Research on other substituted pyridines has shown that such modifications can lead to shifts in the λmax, providing valuable information about the electronic environment of the molecule. mdpi.comekb.eg

The solvent used for analysis can also significantly impact the UV/Vis spectrum by stabilizing or destabilizing the ground and excited states of the molecule to different extents. mdpi.com

Table 1: Representative UV/Visible Absorption Data for Related Pyridine Derivatives

Compound Solvent λmax (nm) Transition Type (Inferred)
3-Cyanopyridine nih.gov Cyclohexane 265 π→π*
2-Amino-3-cyanopyridine Derivatives ekb.eg DMF 300-550 π→π* / n→π*

This table provides data for structurally related compounds to illustrate typical absorption ranges. Specific λmax values for this compound are dependent on experimental conditions.

Elemental Analysis

Elemental analysis is a fundamental technique in chemistry for determining the elemental composition of a compound. velp.com It provides quantitative data on the percentage of each element present, such as carbon (C), hydrogen (H), and nitrogen (N). velp.com This data is crucial for verifying the empirical formula of a newly synthesized compound and, in conjunction with molecular weight data, its molecular formula.

For a new batch or a novel derivative of this compound, elemental analysis serves as a critical quality control step to confirm its identity and purity. lgcstandards.comnih.gov The standard procedure involves combusting a small, precisely weighed sample of the compound. The combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample. velp.com

The experimentally "found" percentages are then compared to the "calculated" theoretical percentages derived from the compound's proposed molecular formula. nih.gov For the molecular formula of this compound, C₆H₃ClN₂ , the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. scbt.comchemscene.com A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's proposed structure and purity. nih.gov This method is routinely cited in the characterization of new pyridine derivatives in scientific literature. ekb.eg

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Molar Contribution ( g/mol ) Percentage (%)
Carbon C 12.011 72.066 52.02%
Hydrogen H 1.008 3.024 2.18%
Chlorine Cl 35.453 35.453 25.59%
Nitrogen N 14.007 28.014 20.22%

| Total | C₆H₃ClN₂ | | 138.557 | 100.00% |

Calculations are based on the molecular formula C₆H₃ClN₂ and standard atomic weights. The molecular weight is 138.55 g/mol . scbt.comchemscene.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Atom Economy and Selectivity

The development of synthetic routes that are both efficient and environmentally benign is a paramount goal in modern chemistry. For 3-chloro-4-cyanopyridine and its derivatives, future research will likely prioritize strategies that maximize atom economy and selectivity. One promising avenue is the advancement of tandem reactions, which allow for the construction of complex molecules in a single pot, thereby reducing waste and improving efficiency. researchgate.net Research has demonstrated the synthesis of novel 3-cyanopyridine (B1664610) derivatives through tandem reactions with 100% atom economy under metal-free conditions. researchgate.net

Furthermore, the modification of traditional condensation strategies and the development of novel transition-metal-catalyzed cyclization and cross-coupling procedures offer new pathways to functionalized pyridine (B92270) derivatives. researchgate.net The pursuit of environmentally benign protocols, such as acetic acid-catalyzed C(sp²)-H bond functionalization under metal-free conditions, represents a significant step towards sustainable synthesis. acs.org While some selective functionalization sequences for complex pyridines may currently exhibit poor atom economy, their value in providing access to unique structures justifies research into improving their efficiency. uiowa.edu The principles of green chemistry, such as using hydrogen peroxide as an oxidant, could also be adapted to create novel, cost-effective, and high-yield processes for derivatives. nih.gov

Exploration of New Reactivity Modes and Catalytic Transformations

Unlocking new modes of reactivity for the this compound scaffold is crucial for expanding its synthetic utility. A significant area of future exploration lies in photoredox and electrochemical catalysis, which can facilitate transformations that are difficult to achieve through conventional means. Visible light-mediated photoredox catalysis, in particular, has emerged as a powerful tool. nih.gov This approach allows for the single-electron reduction of a cyanopyridine to generate a radical anion, which can then participate in various bond-forming reactions. nih.govacs.org The synergistic merger of photoredox catalysis with other catalytic modes, such as organocatalysis, enables direct C–H functionalization under mild conditions. nih.gov

Recent advances have highlighted the versatility of cyanopyridines in a range of novel transformations driven by C–CN bond cleavage. researchgate.net These include:

Electrochemical Hydropyridylation: A catalyst-free method for reacting cyanopyridines with thioester-activated alkenes. researchgate.net

Three-Component Reactions: Visible-light-induced carbopyridylation of styrenes and acetalation-pyridylation of alkenes. researchgate.net

Photoredox-Catalyzed Ring Opening: A method for the 1,3-oxypyridylation of aryl cyclopropanes using 4-cyanopyridines. acs.org

These catalytic systems often operate under mild, redox-neutral conditions and demonstrate broad substrate scope, opening up new avenues for creating valuable pyridine variants containing tertiary or even quaternary carbon centers. acs.orgresearchgate.net

Catalytic StrategyReactants/SubstratesKey FeaturesResearch Finding
Photoredox/Organocatalysis Alkenes, 4-Cyanopyridine (B195900), Thiol catalystMild conditions, direct allylic sp3 C–H arylation.Enables C-C bond formation via a radical-radical coupling and subsequent elimination of cyanide. nih.gov
Electrochemical Reduction Thioester-activated alkenes, 4-CyanopyridinesCatalyst-free, sustainable.Tandem electroreduction leads to valuable pyridine variants with α-tertiary carbons. researchgate.net
Photoredox Catalysis Aryl cyclopropanes, Carboxylic acids, 4-CyanopyridinesRedox-neutral, high regioselectivity.Achieves ring opening and 1,3-oxypyridylation at the benzylic position. acs.org
Visible Light-Induced Three-Component Reaction Alkenes, Diethoxyacetic acid, CyanopyridineMetal-free, mild conditions.Develops a general photoinduced acetalation-pyridylation of alkenes. researchgate.net

Integration of this compound into Complex Molecular Architectures

The this compound moiety serves as a valuable building block for the synthesis of larger, more complex molecules with significant biological or material properties. Future research will continue to exploit its reactivity to construct intricate molecular architectures. beilstein-journals.org Cross-coupling reactions, such as the Suzuki–Miyaura coupling, are standard yet powerful methods for incorporating this heterocycle into complex structures for drug development.

The synthesis of hybrid molecules is a particularly promising direction. For instance, novel 3-cyanopyridone/pyrazoline hybrids have been developed that exhibit dual inhibitory effects against key cancer targets like EGFR and BRAFV600E. mdpi.com Similarly, the introduction of an indole (B1671886) core to create 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives has been shown to yield compounds with potent anti-tumor activity. bohrium.com Beyond medicinal chemistry, the scaffold can be used to build polycyclic systems, such as pyrido[3,4-c]cinnolines, which are of interest for their unique electronic and structural properties. mdpi.com These examples highlight a clear trend towards using this compound as a foundational element for creating multifunctional, high-value molecules.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. For this compound, in silico methods are set to accelerate the discovery of new derivatives with tailored functions. Quantitative Structure-Property Relationship (QSPR) modeling offers a predictive framework for understanding the correlation between chemical structure and physicochemical properties. researcher.life

For medicinal applications, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely used to design and screen compounds. mdpi.commdpi.com These methods help identify derivatives with high binding affinity to biological targets and favorable pharmacokinetic profiles. mdpi.commdpi.com

In the realm of materials science, Density Functional Theory (DFT) calculations are crucial for understanding and predicting the electronic and photophysical properties of new derivatives. researchgate.netresearchgate.net DFT can be used to analyze molecular orbitals, predict absorption and emission spectra, and elucidate the nature of noncovalent interactions that govern supramolecular assemblies. researchgate.netresearchgate.net This predictive power is vital for designing novel cyanopyridine-based molecules for applications in optoelectronics. researchgate.net

Computational MethodApplication AreaPurposeResearch Finding
Molecular Docking Medicinal ChemistryPredict binding affinity and interactions with biological targets (e.g., EGFR, BRAF).Confirmed the potential of cyanopyridine hybrids as dual inhibitors. mdpi.com
ADMET Prediction Medicinal ChemistryEvaluate pharmacokinetic properties and potential toxicity of new compounds.Indicated low toxicity and minimal adverse effects for synthesized hybrids. mdpi.com
Density Functional Theory (DFT) Materials Science, Medicinal ChemistryUnderstand electronic structure, predict photophysical properties (absorption/emission), and analyze molecular vibrations.Used to understand the enhanced emission properties of cyanopyridine derivatives for optoelectronics. researchgate.netresearchgate.net
QSPR Modeling Medicinal ChemistryCorrelate chemical structure with physicochemical and biological properties.Emerged as a pivotal tool for drug design. researcher.life

Application in Emerging Fields (e.g., Optoelectronics, Sustainable Energy)

While much of the research on cyanopyridine derivatives has focused on medicinal chemistry, their unique electronic properties make them highly attractive for emerging applications in materials science. A significant future direction is the exploration of this compound derivatives in optoelectronics. researchgate.net Chalcone (B49325) and cyanopyridine derivatives have been identified as attractive light-sensitive materials that are highly fluorescent in both solution and solid states, making them well-suited for Organic Light-Emitting Diodes (OLEDs). researchgate.net The enhancement of Intramolecular Charge Transfer (ICT) in certain derivatives leads to good emission intensity, a key property for fluorescent probes and optoelectronic devices. researchgate.netresearchgate.net

The development of novel fluorophores based on related scaffolds like pyrrolo[3,4-c]pyridine, which can be synthesized from cyanopyridine precursors, points to their potential in creating materials with emission in the blue-green spectral range for use in organic electronics and sensing. researchgate.net Furthermore, by analogy with other nitrogen-containing heterocycles like imidazopyridines, there is unexplored potential for cyanopyridine derivatives in fields such as solar energy conversion. mdpi.com The structural flexibility and tunable optical properties of these compounds make them excellent candidates for continued investigation in these advanced technological areas. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-chloro-4-cyanopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The most common synthesis involves reacting 4-cyanopyridine N-oxide with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures (80–100°C). The reaction unexpectedly favors chlorination at the 3-position instead of the 2-position, yielding this compound in ~65% yield . Key factors affecting yield include stoichiometric ratios (excess POCl₃ improves chlorination efficiency) and reaction time (prolonged heating reduces byproduct formation).

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?

  • Methodological Answer :

  • NMR : The ¹³C NMR spectrum shows distinct signals for the cyano group (~115 ppm) and the chlorine-substituted carbon (~140 ppm).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 138.5 (M⁺) confirms the molecular formula C₆H₃ClN₂.
  • X-ray Crystallography : Resolves regiochemical ambiguity by confirming the 3-chloro substitution pattern .

Q. How does this compound react with nucleophiles, and what intermediates are involved?

  • Methodological Answer : The chlorine atom at the 3-position is highly reactive toward nucleophilic substitution (SNAr). For example, reaction with amines (e.g., piperidine) replaces chlorine with an amine group, forming 4-cyano-3-(piperidin-1-yl)pyridine. Kinetic studies suggest a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of Cl⁻ .

Advanced Research Questions

Q. What mechanistic insights explain the unexpected regioselectivity in the chlorination of 4-cyanopyridine N-oxide?

  • Methodological Answer : The observed 3-chloro product (vs. 2-chloro) arises from a chloride ion attack at the 4-position of the N-oxide intermediate, followed by a [1,3]-sigmatropic rearrangement. Computational studies (DFT calculations) support this pathway, showing lower activation energy for the 3-substitution due to electronic effects from the cyano group .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives using this compound?

  • Methodological Answer :

  • Step 1 : Modify substituents (e.g., replace Cl with Br or CF₃) to assess electronic effects on receptor binding.
  • Step 2 : Test derivatives against target enzymes (e.g., kinases) using in vitro assays.
  • Step 3 : Correlate activity with steric/electronic parameters (Hammett constants, logP) to identify pharmacophores.
  • Example: 3-Trifluoromethyl-4-cyanopyridine derivatives show enhanced inhibition of p38 MAP kinase due to increased lipophilicity .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound under varying solvent systems?

  • Methodological Answer :

  • Contradiction : Conflicting yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Resolution : Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate stability. DMF stabilizes charged intermediates, reducing side reactions, while toluene promotes faster but less selective pathways .

Q. How can computational modeling predict the reactivity of this compound in multi-component reactions?

  • Methodological Answer :

  • Step 1 : Perform molecular docking to identify reactive sites (e.g., cyano group for cycloadditions).
  • Step 2 : Simulate transition states (Gaussian 16) to evaluate activation barriers for proposed pathways.
  • Step 3 : Validate predictions with experimental data (e.g., HPLC monitoring of reaction progress) .

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3-Chloro-4-cyanopyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.